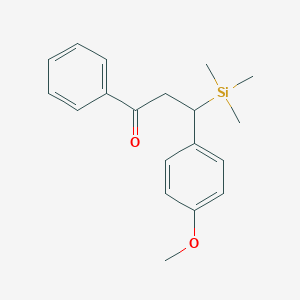
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. MDP2P is a colorless liquid with a distinct odor.
Mecanismo De Acción
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one acts as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. When this compound is metabolized by MAO, it forms the intermediate 3,4-methylenedioxyphenylpropan-2-amine (MDMA). MDMA acts as a serotonin, dopamine, and norepinephrine releaser and reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has several advantages for lab experiments. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine, which are widely used in scientific research. This compound is also used as a reference standard in analytical chemistry and forensic science. However, this compound has limitations for lab experiments as well. It is a controlled substance and requires special permits and licenses for its use. This compound is also toxic and can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for the research on 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound and its metabolites. Further research is also needed to understand the long-term effects of this compound use on the brain and the body. Finally, research is needed to develop new drugs based on the structure of this compound that have therapeutic potential.
Métodos De Síntesis
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one can be synthesized in different ways, but the most common method is the Leuckart-Wallach reaction. In this method, p-anisaldehyde is reacted with nitroethane to form 4-methoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 4-methoxyphenyl-2-propanone. Finally, the propanone is reacted with phenylacetic acid and trimethylsilyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. This compound is also used as a reference standard in analytical chemistry and forensic science.
Propiedades
Número CAS |
118356-61-9 |
|---|---|
Fórmula molecular |
C19H24O2Si |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1-phenyl-3-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-21-17-12-10-16(11-13-17)19(22(2,3)4)14-18(20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3 |
Clave InChI |
RRNFFKMTSMPIRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Sinónimos |
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



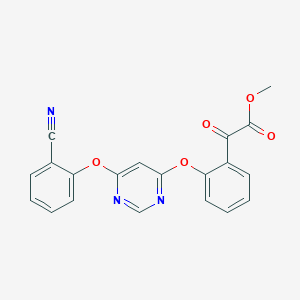


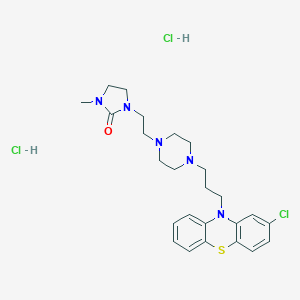


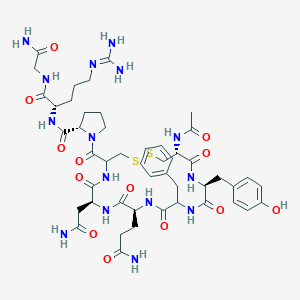



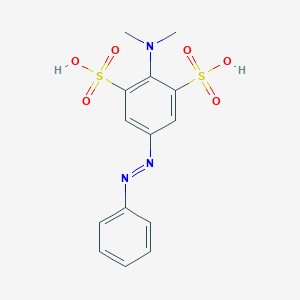
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
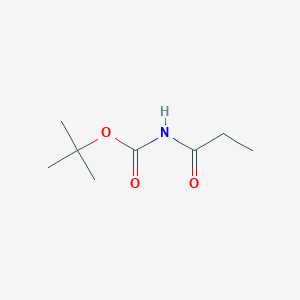
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)